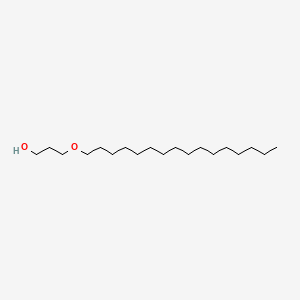

3-(Hexadecyloxy)propan-1-ol

Description

Properties

IUPAC Name |

3-hexadecoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20/h20H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCSFYSJEYSCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864172 | |

| Record name | 3-(Hexadecyloxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9035-85-2 | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hexadecyl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecan-1-ol, propoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Hexadecyloxy)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-(Hexadecyloxy)propan-1-ol, a long-chain alkyl ether with significant potential in various scientific and industrial applications, including its use as a chemical intermediate and in the formulation of drug delivery systems. The primary focus of this document is the Williamson ether synthesis, a robust and well-established method for the preparation of ethers. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss critical process parameters, potential side reactions, and purification strategies. Furthermore, alternative synthetic approaches will be explored to offer a broader perspective on the manufacturing of this class of compounds. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, materials science, and pharmaceutical development.

Introduction: The Significance of Long-Chain Alkyl Ethers

3-(Hexadecyloxy)propan-1-ol, also known as monopalmityl ether of 1,3-propanediol, belongs to the class of long-chain alkyl ethers. These molecules, characterized by a lengthy hydrocarbon chain linked to a more polar headgroup via an ether bond, exhibit unique physicochemical properties that make them valuable in a range of applications. Their amphiphilic nature allows them to function as non-ionic surfactants, emulsifiers, and skin conditioning agents. In the pharmaceutical industry, such compounds are of interest for their potential role in the formation of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles, where they can influence the stability, drug loading capacity, and release profile of the formulation.

The synthesis of well-defined long-chain alkyl ethers like 3-(Hexadecyloxy)propan-1-ol is crucial for the systematic investigation of their properties and for their application in advanced materials and technologies. This guide will provide the necessary technical details to enable the successful and efficient synthesis of this target molecule.

The Primary Synthetic Pathway: Williamson Ether Synthesis

The most common and direct route for the synthesis of 3-(Hexadecyloxy)propan-1-ol is the Williamson ether synthesis. This venerable reaction, first reported by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for the formation of both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1]

Mechanistic Rationale

The synthesis of 3-(Hexadecyloxy)propan-1-ol via the Williamson ether synthesis involves two key reactants: 1,3-propanediol and a long-chain alkyl halide, typically 1-bromohexadecane. The reaction is carried out in the presence of a strong base.

The core of the reaction is the deprotonation of one of the hydroxyl groups of 1,3-propanediol by a strong base to form a potent nucleophile, the corresponding alkoxide. This alkoxide then attacks the electrophilic carbon of the 1-bromohexadecane, displacing the bromide leaving group in a concerted SN2 fashion. The use of a primary alkyl halide is critical to favor the SN2 pathway and minimize the competing E2 elimination reaction, which can become significant with secondary and tertiary alkyl halides.[2]

Diagram of the Williamson Ether Synthesis for 3-(Hexadecyloxy)propan-1-ol:

Caption: Williamson ether synthesis pathway for 3-(Hexadecyloxy)propan-1-ol.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of similar monoalkyl ethers of 1,3-propanediol.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-Propanediol | 76.09 | (To be calculated) | (To be calculated) |

| Sodium Hydroxide (NaOH) | 40.00 | (To be calculated) | (To be calculated) |

| 1-Bromohexadecane | 305.34 | (To be calculated) | (To be calculated) |

| Toluene | - | (Solvent) | - |

| Diethyl ether | - | (Extraction Solvent) | - |

| Saturated NaCl solution | - | (Washing) | - |

| Anhydrous Magnesium Sulfate | - | (Drying Agent) | - |

Procedure:

-

Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in an excess of 1,3-propanediol. The use of an excess of the diol helps to favor the formation of the mono-alkoxide and minimize the formation of the di-alkoxide. Heat the mixture under reduced pressure to remove the water formed during the reaction, driving the equilibrium towards the sodium salt of 1,3-propanediol. Toluene can be used as an azeotropic agent to facilitate water removal.

-

Etherification: Once the water has been removed, cool the reaction mixture to room temperature. Add 1-bromohexadecane to the flask. Heat the reaction mixture to reflux (typically around 100-120 °C) and maintain the reflux for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture to dissolve the sodium bromide salt. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with a saturated sodium chloride solution to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure 3-(Hexadecyloxy)propan-1-ol.

Critical Parameters and Optimization

-

Choice of Base: Strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) are effective for deprotonating the alcohol. The choice of base can influence the reaction rate and yield.

-

Solvent: A polar apathetic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate the SN2 reaction. However, using an excess of 1,3-propanediol as both reactant and solvent is also a viable and more environmentally friendly option.

-

Temperature and Reaction Time: The reaction temperature is typically in the range of 80-120 °C. The reaction time needs to be optimized to ensure complete conversion of the limiting reagent while minimizing the formation of byproducts.

-

Stoichiometry: A molar excess of 1,3-propanediol is generally used to maximize the yield of the desired mono-ether and reduce the formation of the di-ether byproduct, 1,3-bis(hexadecyloxy)propane.

Potential Side Reactions

The primary side reaction of concern is the E2 elimination of HBr from 1-bromohexadecane, which would lead to the formation of 1-hexadecene. This is more likely to occur at higher reaction temperatures and with sterically hindered bases.

Another potential byproduct is the di-ether , 1,3-bis(hexadecyloxy)propane, formed if both hydroxyl groups of 1,3-propanediol react with 1-bromohexadecane. Using a large excess of 1,3-propanediol helps to suppress this side reaction.

Diagram of Potential Side Reactions:

Caption: Potential side reactions in the synthesis of 3-(Hexadecyloxy)propan-1-ol.

Alternative Synthetic Routes

While the Williamson ether synthesis is the most direct approach, other strategies can be employed, particularly those starting from more readily available precursors like glycerol.

Synthesis from Glycerol

Glycerol, a byproduct of biodiesel production, is an inexpensive and abundant starting material. A multi-step synthesis can be envisioned to produce 3-(Hexadecyloxy)propan-1-ol from glycerol. This would typically involve:

-

Protection of the 1,2-diol: The 1- and 2-hydroxyl groups of glycerol can be selectively protected, for example, by forming a cyclic acetal (e.g., solketal from acetone).

-

Alkylation of the free primary hydroxyl group: The remaining free primary hydroxyl group at the 3-position can then be alkylated with 1-bromohexadecane via a Williamson ether synthesis.

-

Deprotection: The protecting group is then removed to yield the desired 1-O-alkylglycerol, which is an isomer of the target molecule. To obtain 3-(Hexadecyloxy)propan-1-ol specifically, a more complex protecting group strategy would be required to differentiate the two primary hydroxyl groups of a glycerol derivative.

While this route is longer, it offers an alternative from a renewable feedstock.

Characterization of 3-(Hexadecyloxy)propan-1-ol

The identity and purity of the synthesized 3-(Hexadecyloxy)propan-1-ol must be confirmed using a combination of analytical techniques.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₉H₄₀O₂ | [4] |

| Molar Mass | 300.52 g/mol | [4] |

| Appearance | Solid | [5] |

| IUPAC Name | 3-(Hexadecyloxy)propan-1-ol | [4] |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the protons of the hexadecyl chain, the propanediol backbone, and the hydroxyl group. The integration of these signals will confirm the ratio of the different types of protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, allowing for the confirmation of the overall structure.

-

IR (Infrared) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations will be observed around 2850-2960 cm⁻¹, and a C-O stretching vibration for the ether linkage will be present in the 1050-1150 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Purification and Handling

Purification of 3-(Hexadecyloxy)propan-1-ol is typically achieved through column chromatography on silica gel. The choice of eluent is critical for achieving good separation from any unreacted starting materials and byproducts. A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate is often effective.

Due to its long alkyl chain, 3-(Hexadecyloxy)propan-1-ol is a waxy solid at room temperature and is soluble in common organic solvents but has limited solubility in water. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.

Conclusion

The synthesis of 3-(Hexadecyloxy)propan-1-ol is most effectively achieved through the Williamson ether synthesis, a reliable and versatile method. By carefully controlling the reaction conditions, such as the choice of base, solvent, temperature, and stoichiometry, high yields of the desired product can be obtained while minimizing the formation of byproducts. Alternative synthetic routes, particularly those utilizing renewable feedstocks like glycerol, offer promising avenues for more sustainable production. Thorough characterization using a combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the final product. This guide provides a solid foundation for researchers and professionals to successfully synthesize and utilize this valuable long-chain alkyl ether in their respective fields.

References

- CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google P

-

PubChem. (2023). 3-(Hexadecyloxy)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. (URL not available)

- BenchChem. (2025). A Comprehensive Technical Guide to 2,3-Bis(hexadecyloxy)propan-1-ol. (URL not available)

- Progress in 1,3-propanediol biosynthesis - Frontiers. (URL not available)

- CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google P

- Production of 1,3-propanediol from glycerol via fermentation by Saccharomyces cerevisiae. (URL not available)

- catalytic enantioselective addition of dialkylzincs to aldehydes using - Organic Syntheses Procedure. (URL not available)

- Progress in 1,3-Propanediol Biosynthesis - Frontiers. (URL not available)

-

2,3-Bis(hexadecyloxy)propan-1-ol | C35H72O3 | CID 102548 - PubChem. Retrieved from [Link]

- 3-(Hexadecyloxy)-1-propanol | CAS#:9035-85-2 | Chemsrc. (URL not available)

- 3-(Hexadecyloxy)propan-1-ol | 23377-40-4 - Sigma-Aldrich. (URL not available)

-

Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. Co-production of 1,3 propanediol and long-chain alkyl esters from crude glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-(Hexadecyloxy)propan-1-ol | C19H40O2 | CID 165753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Hexadecyloxy)propan-1-ol | 23377-40-4 [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Physicochemical Profiling & Synthetic Utility of 3-(Hexadecyloxy)propan-1-ol (HDP-OH)

The following technical guide details the physicochemical properties, synthesis, and application of 3-(Hexadecyloxy)propan-1-ol, designed for researchers in lipid chemistry and drug delivery.

Executive Summary

3-(Hexadecyloxy)propan-1-ol (HDP-OH), frequently referred to as Hexadecyloxypropyl alcohol , is a synthetic lipid ether acting as a critical biomimetic module in modern drug development. It is best known as the lipid moiety of Brincidofovir (CMX001) , a broad-spectrum antiviral conjugate.

Unlike simple fatty alcohols, HDP-OH functions as a lysophospholipid mimic . By chemically conjugating this lipid tail to hydrophilic nucleoside phosphonates (like cidofovir), researchers can "trick" the intestinal lipid transport machinery into absorbing the drug, thereby converting an intravenous-only therapeutic into an orally bioavailable agent. This guide explores the molecular architecture, synthesis protocols, and self-assembly properties that make HDP-OH a cornerstone of lipid-drug conjugate (LDC) technology.

Molecular Architecture & Identifiers

HDP-OH consists of a 16-carbon saturated hydrophobic chain (hexadecyl) linked via an ether bond to a 3-carbon propanol spacer. This structure imparts a distinct amphiphilic character, balancing high lipophilicity with a primary hydroxyl handle for chemical conjugation.

| Parameter | Technical Detail |

| IUPAC Name | 3-(Hexadecyloxy)propan-1-ol |

| Common Synonyms | HDP-OH; Hexadecyloxypropyl alcohol; 3-Hexadecoxy-1-propanol |

| CAS Registry Number | 23377-40-4 (Specific); 9035-85-2 (General) |

| Molecular Formula | |

| Molecular Weight | 300.52 g/mol |

| SMILES | CCCCCCCCCCCCCCCCOCCCO |

| InChI Key | YDCSFYSJEYSCBP-UHFFFAOYSA-N |

Physicochemical Properties[1][2][3][4][5][6]

The physical behavior of HDP-OH is governed by its dominant hydrophobic tail, resulting in a waxy solid state at room temperature and negligible water solubility.

Physical Profile Table

| Property | Value / Description | Note |

| Physical State | Waxy Solid / Crystalline Powder | White to off-white appearance. |

| Melting Point | 45°C – 55°C (Estimated) | Analogous to Cetyl Alcohol (49°C) and Chimyl Alcohol (61°C). |

| Boiling Point | ~409°C (Predicted) | High thermal stability due to chain length. |

| Density | 0.89 ± 0.05 g/cm³ | Typical for long-chain fatty ethers. |

| LogP (Octanol/Water) | 7.5 – 7.6 | Highly lipophilic; partitions strongly into membranes. |

| Solubility (Water) | Insoluble (< 1 µg/mL) | Requires surfactant or organic co-solvent. |

| Solubility (Organic) | Soluble in DCM, THF, Ethanol, Chloroform | Compatible with standard organic synthesis solvents. |

| pKa | ~16 (Alcoholic -OH) | Non-ionizable at physiological pH. |

Self-Assembly & Packing Parameter

HDP-OH possesses a critical packing parameter (

-

Tail Volume (

): High (C16 chain). -

Headgroup Area (

): Small (Propanol group). -

Prediction:

. -

Implication: Unlike detergents that form spherical micelles, HDP-OH tends to form lamellar phases or vesicles (liposomes) when dispersed with other lipids. It acts as a membrane anchor, inserting its tail into the bilayer while the hydroxyl group remains at the interface.

Synthetic Methodology

The synthesis of HDP-OH requires a controlled Williamson ether synthesis. While alkylation of 1,3-propanediol is possible, it often yields di-substituted byproducts. The preferred route utilizes 3-bromo-1-propanol and 1-hexadecanol to ensure mono-substitution and high purity.

Synthesis Diagram (Graphviz)

Caption: Selective Williamson ether synthesis route for HDP-OH preventing di-substitution.

Detailed Protocol: Williamson Ether Synthesis

Objective: Synthesis of 3-(Hexadecyloxy)propan-1-ol at >95% purity.

Reagents:

-

1-Hexadecanol (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq)

-

3-Bromo-1-propanol (1.1 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.

Step-by-Step Workflow:

-

Activation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 1-Hexadecanol in anhydrous THF.

-

Deprotonation: Cool to 0°C. Carefully add NaH portion-wise. Stir for 30–60 minutes until hydrogen evolution ceases. This forms the highly nucleophilic sodium hexadecyloxide.

-

Alkylation: Add 3-Bromo-1-propanol dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature, then reflux (65°C) for 12 hours to drive the

reaction to completion. -

Quench: Cool to 0°C and quench excess NaH with saturated ammonium chloride (

) solution. -

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

). Combine organic layers, dry over -

Purification: The crude residue is a waxy solid. Purify via flash column chromatography (Silica gel) using a gradient of Hexane:Ethyl Acetate (9:1 to 7:3). The product elutes after unreacted hexadecanol.

Validation Criteria:

-

TLC: Single spot (

in 4:1 Hexane/EtOAc). -

1H-NMR (CDCl3): Look for the characteristic triplet at

ppm (

Application in Drug Development (Lipid Mimicry)

The primary utility of HDP-OH is its ability to hijack endogenous lipid transport pathways. When conjugated to a drug (e.g., Cidofovir), the HDP moiety mimics Lysophosphatidylcholine (LPC) .

Mechanism of Action: The "Trojan Horse" Strategy

Standard nucleoside phosphonates are polar and cannot cross the intestinal epithelium efficiently. HDP-OH conjugation alters this pharmacokinetics profile entirely.

-

Intestinal Uptake: The HDP-conjugate is recognized by lipid transporters (likely FATP or CD36 ) in the enterocytes, treating the drug as a dietary lipid.

-

Plasma Transport: It circulates bound to plasma lipoproteins or albumin.

-

Cellular Entry: It enters target cells via lipid scrambling or endocytosis.

-

Metabolic Activation: Intracellular Phospholipase C (PLC) or acid sphingomyelinase cleaves the P-O bond, releasing the active drug (Cidofovir) and the lipid tail (HDP-OH).

Pathway Visualization (Graphviz)

Caption: Mechanism of HDP-facilitated oral bioavailability and intracellular drug delivery.

References

-

PubChem. 3-(Hexadecyloxy)propan-1-ol Compound Summary. National Library of Medicine. [Link]

-

Hostetler, K. Y. (2009). Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art. Antiviral Research, 82(2), A84-A98. [Link]

-

Beadle, J. R., et al. (2006). Synthesis and Antiviral Evaluation of Alkoxyalkyl Derivatives of 9-(S)-(3-Hydroxy-2-phosphonomet-hoxy)propyladenine against Cytomegalovirus and Orthopoxviruses. Journal of Medicinal Chemistry, 49(6), 2010–2015. [Link]

-

Painter, G. R., et al. (2012). Design and Development of Oral Drugs for the Prophylaxis and Treatment of Smallpox. Viruses, 4(11), 3007–3019. [Link][1][2][3]

-

ChemSrc. 3-(Hexadecyloxy)-1-propanol Physicochemical Data. [Link]

Sources

- 1. Chimyl Alcohol | C19H40O3 | CID 10448487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2012031045A2 - Phosphonate ester derivatives and methods of synthesis thereof - Google Patents [patents.google.com]

- 3. US5256827A - Process for making 3-hydroxypropanal and 1,3-propanediol - Google Patents [patents.google.com]

Technical Monograph: 3-(Hexadecyloxy)propan-1-ol

The HDP Lipid Scaffold: Synthesis, Properties, and Pharmaceutical Applications[1][2][3]

Part 1: Executive Technical Summary[2][3]

3-(Hexadecyloxy)propan-1-ol , often abbreviated as HDP-OH , is a non-ionic ether lipid characterized by a 16-carbon saturated alkyl chain linked to a propanol headgroup via an ether bond.[1][2] While commercially indexed under CAS 9035-85-2 —a registry number often shared with the polymeric Polyoxypropylene cetyl ether (PPG-cetyl ether) class—this guide focuses on the discrete, monomeric chemical entity (

In drug development, HDP-OH is not merely a surfactant; it is a critical pharmacophore used to synthesize lipid-drug conjugates (LDCs).[1][2] Its primary utility lies in the "HDP-conjugation" strategy, which transforms hydrophilic antiviral nucleosides (e.g., Cidofovir) into orally bioavailable, cell-permeable prodrugs (e.g., Brincidofovir).[1] By mimicking natural lysophospholipids, the HDP moiety exploits endogenous lipid transport pathways to enhance cellular uptake and bypass renal clearance mechanisms.[2]

Key Technical Specifications:

| Property | Specification |

|---|---|

| IUPAC Name | 3-(Hexadecyloxy)propan-1-ol |

| Common Aliases | Cetyl propyl ether; HDP-OH; 3-Hexadecoxypropan-1-ol |

| CAS Number | 9035-85-2 (Note: Often co-listed with PPG-10 Cetyl Ether) |

| Molecular Formula |

Part 2: Chemical Architecture & Mechanism[1]

The efficacy of HDP-OH stems from its structural mimicry of endogenous lipids.[1][2] Unlike ester-linked lipids, the ether linkage at the C3 position confers resistance to phospholipase A1/A2 degradation, ensuring the lipid tail remains attached during circulation.[1][2]

2.1 The HDP-Conjugate Mechanism

The HDP moiety is typically esterified to a phosphonate drug.[1][2] This structure mimics lysophosphatidylcholine (LPC) , allowing the prodrug to:

-

Hijack Uptake Pathways: Utilize the natural lipid absorption pathways in the small intestine.[2]

-

Enhance Permeability: The lipophilic tail facilitates passive diffusion across the plasma membrane.[2]

-

Intracellular Release: Once inside, phospholipase C (PLC) or acid sphingomyelinase cleaves the phosphonate-ester bond, releasing the active drug specifically within the target cell.[2]

Figure 1: Mechanism of HDP-facilitated drug delivery.[1][2] The ether lipid scaffold acts as a "Trojan horse," masking the negative charge of phosphonates to enable cellular entry.[1]

Part 3: Synthesis & Production Protocols

Synthesis of 3-(Hexadecyloxy)propan-1-ol requires precise control to prevent di-alkylation.[1][2] The preferred route uses a Williamson ether synthesis adapted for mono-protection.[1][2]

3.1 Protocol: Selective Mono-Alkylation of 1,3-Propanediol[1][2]

Objective: Synthesize HDP-OH with >95% purity, minimizing the formation of the dialkyl impurity.

Reagents:

-

1,3-Propanediol (10 eq, large excess essential)[1]

-

Potassium Hydroxide (KOH) (1.5 eq)[2]

-

Solvent: Toluene or Xylene (for azeotropic water removal)

-

Phase Transfer Catalyst (Optional): TBAB (Tetrabutylammonium bromide)[2]

Step-by-Step Workflow:

-

Deprotonation:

-

Alkylation:

-

Work-up:

-

Purification:

Self-Validating Checkpoint:

Part 4: Analytical Characterization

To certify the material for research or pharmaceutical use, the following spectral fingerprints must be verified.

4.1 Nuclear Magnetic Resonance (NMR)

The ether linkage creates a distinct triplet signal that differentiates this molecule from esters or simple alcohols.[2]

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Structural Significance |

| 3.75 | Triplet | Terminal alcohol (C1) | ||

| 3.58 | Triplet | Ether linkage protons (C3) | ||

| 3.40 | Triplet | Alkyl chain start | ||

| 1.82 | Quintet | Central propyl protons (C2) | ||

| 71.5 | Singlet | Ether carbon | ||

| 62.0 | Singlet | Alcohol carbon |

4.2 Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (

) -

Target Ion:

or -

Fragment: Loss of water (

) is common in source fragmentation.[2]

Part 5: Advanced Applications in Lipid Nanoparticles (LNPs)

Beyond prodrugs, HDP-OH is gaining traction in LNP formulation for mRNA delivery.[1][2]

-

Role: Structural "Helper" Lipid.[2]

-

Function:

-

Membrane Fluidity: The saturated C16 chain increases the phase transition temperature (

) of the bilayer compared to unsaturated lipids, improving particle stability in storage.[2] -

Stealth: The hydroxyl headgroup provides a hydration shell (similar to PEG-lipids but smaller), reducing opsonization without the immunogenicity risks associated with PEG.[2]

-

Spacer: It fills voids between large cationic lipids (e.g., MC3, ALC-0315), preventing leakage of the genetic payload.[2]

-

Formulation Table: Typical LNP Composition with HDP-OH

| Component | Mole % | Function |

|---|---|---|

| Cationic Lipid | 50% | RNA Complexation |

| Cholesterol | 38.5% | Structural Integrity |

| HDP-OH | 10% | Surfactant/Stabilizer (Replaces DSPC/DOPE) |

| PEG-Lipid | 1.5% | Steric Shielding |[1][2]

Part 6: Safety & Handling

-

Hazard Classification: Generally regarded as low toxicity (Class III surfactant).[2]

-

Skin/Eye: Mild irritant.[2] The ether linkage makes it more lipophilic than cetyl alcohol, potentially increasing dermal penetration.[2]

-

Storage: Store at +2°C to +8°C. Hygroscopic; keep under argon/nitrogen to prevent moisture uptake which complicates stoichiometry in synthesis.

-

CAS Ambiguity: When ordering, explicitly specify "3-(Hexadecyloxy)propan-1-ol, monomer, >98% purity" to avoid receiving the polymeric PPG-10 Cetyl Ether.[1][2]

References

-

Hostetler, K. Y. (2009).[2] Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: Current state of the art.[2] Antiviral Research, 82(2), A84–A98.[2] Link

-

PubChem. (2024).[2] Compound Summary for CID 165753: 3-(Hexadecyloxy)propan-1-ol.[1][2][5][6][7] National Center for Biotechnology Information.[2] Link[2]

-

Beadle, J. R., et al. (2006).[2] Synthesis and Antiviral Evaluation of Alkoxyalkyl Derivatives of 9-(S)-[3-Hydroxy-2-(phosphonomethoxy)propyl]adenine against Cytomegalovirus and Orthopoxviruses.[1][2] Journal of Medicinal Chemistry, 49(6), 2010–2015.[2] Link[2]

-

VulcanChem. (2024).[2] Technical Data Sheet: 3-(Hexadecyloxy)propan-1-ol (CAS 9035-85-2).[1][2][3] VulcanChem Product Catalog. Link

-

Painter, G. R., et al. (2012).[2] Design and Development of Brincidofovir (CMX001) for the Treatment of Smallpox and Cytomegalovirus.[2] Antiviral Research, 94(3), 327-337.[2] Link

Sources

- 1. public-inspection.federalregister.gov [public-inspection.federalregister.gov]

- 2. 3-(Hexadecyloxy)propan-1-ol | C19H40O2 | CID 165753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(hexadecyloxy)propan-1-ol 9035-85-2, China 3-(hexadecyloxy)propan-1-ol 9035-85-2 Manufacturers, China 3-(hexadecyloxy)propan-1-ol 9035-85-2 Suppliers [chemnet.com]

- 4. 3-(Hexadecyloxy)-1-propanol | CAS#:9035-85-2 | Chemsrc [chemsrc.com]

- 5. Physicochemical investigation of a lipid with a new core structure for gene transfection: 2-amino-3-hexadecyloxy-2-(hexadecyloxymethyl)propan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-(Hexadecyloxy)propan-1-ol (9035-85-2) for sale [vulcanchem.com]

- 7. WO2012031045A2 - Phosphonate ester derivatives and methods of synthesis thereof - Google Patents [patents.google.com]

Technical Guide: 3-(Hexadecyloxy)propan-1-ol (HDP-OH) in Advanced Lipid Formulations

[1]

Executive Technical Summary

3-(Hexadecyloxy)propan-1-ol (CAS: 9035-85-2), often abbreviated as HDP-OH , is a non-ionic ether lipid excipient.[1] Unlike conventional ester-based lipids (e.g., DSPC, glycerides) which are prone to hydrolytic degradation, HDP-OH features a chemically robust ether linkage connecting a C16 (cetyl) tail to a propanol headgroup.[1]

Core Value Proposition:

-

Hydrolytic Stability: The ether bond renders the molecule immune to acid/base hydrolysis, making it ideal for oral formulations (gastric resistance) and long-circulating liposomes.[1]

-

Permeation Enhancement: The specific C3-spacer geometry facilitates membrane intercalation, transiently increasing bilayer fluidity to enhance drug uptake.[1]

-

Prodrug Precursor: It is the functional lipid moiety in Hexadecyloxypropyl (HDP) conjugates (e.g., Brincidofovir), utilized to hijack natural lipid uptake pathways.[1]

Chemical Architecture & Physicochemical Profile[1][2]

Understanding the molecular geometry is prerequisite to formulation.[1] HDP-OH lacks the glycerol backbone found in traditional lipids (like Chimyl alcohol), resulting in a higher packing parameter and distinct phase behavior.[1]

| Property | Specification | Technical Insight |

| IUPAC Name | 3-(Hexadecyloxy)propan-1-ol | Distinct from Chimyl Alcohol (which is a diol).[1] |

| Formula | C₁₉H₄₀O₂ | MW: 300.52 g/mol .[1][2][3] |

| Structure | C₁₆H₃₃-O-(CH₂)₃-OH | Tail: Cetyl (C16) Linker: Ether (Stable) Head: Primary Alcohol (Polar).[1] |

| LogP | ~7.5 (Predicted) | Highly lipophilic; requires organic solvents for processing.[1] |

| pKa | Non-ionizable | Acts as a neutral helper lipid or co-surfactant.[1] |

| Solubility | Soluble: Ethanol, CHCl₃, DCM Insoluble: Water | Requires solvent injection or thin-film hydration methods.[1] |

Structural Visualization

The following diagram illustrates the structural advantage of HDP-OH compared to a standard ester lipid.

Caption: Comparison of hydrolytic susceptibility. The ether linkage in HDP-OH prevents the "de-tailing" degradation common in ester lipids.[1]

Functional Mechanisms in Formulation

Membrane Stabilization & Fluidity

In liposomal bilayers, HDP-OH acts as a membrane modulator .[1]

-

Effect: Unlike Cholesterol (which rigidifies), the single aliphatic chain and small propanol headgroup of HDP-OH tend to introduce controlled disorder (fluidity) into the bilayer at physiological temperatures.[1]

-

Application: This is critical for fusogenic liposomes , where the membrane must destabilize upon contact with the endosome to release payload.[1]

The "Trojan Horse" Uptake

HDP-OH mimics naturally occurring lysophospholipids.[1] When used as a conjugate or excipient, it can enhance oral bioavailability by exploiting the body's lipid absorption pathways (chylomicron transport), bypassing first-pass metabolism.[1]

Experimental Protocols

Protocol A: Synthesis of High-Stability Ether Liposomes

Objective: Create ~100 nm liposomes using HDP-OH as a stabilizing helper lipid. Materials: DSPC (Base lipid), HDP-OH (Helper), Cholesterol, PEG-Lipid, Ethanol (anhydrous), Citrate Buffer (pH 4.0).[1]

Workflow:

-

Stock Preparation: Dissolve HDP-OH in Ethanol at 10 mg/mL. (Note: Warm to 40°C if crystallization occurs).[1]

-

Lipid Mixing: Combine lipids in the following molar ratio:

-

Solvent Injection:

-

Inject the ethanolic lipid phase into the aqueous buffer (Citrate pH 4.[1]0) under vigorous stirring (mixing ratio 3:1 Aqueous:Ethanol).

-

Critical Parameter: Maintain temperature at 65°C (above DSPC phase transition).

-

-

Sizing: Extrude 11 times through 100 nm polycarbonate membranes.

-

Dialysis: Dialyze against PBS (pH 7.4) for 24 hours to remove ethanol and neutralize pH.

Protocol B: Quality Control via HPLC-CAD

Since HDP-OH lacks a chromophore (no UV absorbance), Charged Aerosol Detection (CAD) or ELSD is required.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase A: Methanol/Water (50:[1]50) + 0.1% Formic Acid.[1]

-

Mobile Phase B: Methanol/Isopropanol (80:[1]20) + 0.1% Formic Acid.[1]

-

Gradient: 0-100% B over 15 minutes.

-

Detection: CAD (Nebulizer Temp: 35°C).

-

Acceptance Criteria: Purity > 98% (Area %).

Manufacturing Workflow Visualization

The following diagram details the integration of HDP-OH into a microfluidic LNP assembly process.

Caption: Microfluidic assembly of LNPs. HDP-OH is dissolved in the organic phase and integrates during the hydrophobic collapse step.[1]

Regulatory & Safety Considerations

-

Toxicology: HDP-OH is generally well-tolerated but, like many ether lipids, can exhibit hemolytic activity at high concentrations.[1] Formulations must be screened for hemolysis if intended for IV administration.[1]

-

Metabolism: Unlike esters, the ether bond is not cleaved by phospholipases (PLA2).[1] It is metabolized via O-alkyl-glycerol monooxygenase (AGMO) in the liver, releasing the fatty alcohol and glycol.[1] This distinct metabolic pathway must be accounted for in ADME studies.

-

Regulatory Status: While not a standard compendial excipient (like Cholesterol), it is a critical component in approved/investigational drug conjugates (e.g., Brincidofovir).[1] Use requires a "Novel Excipient" justification or reference to prior DMFs if available.[1]

References

-

PubChem. (2025).[1] 3-(Hexadecyloxy)propan-1-ol Compound Summary. National Library of Medicine.[1] [Link][2]

-

Hostetler, K. Y. (2009).[1] Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art. Antiviral Research, 82(2), A84-A98.[1] [Link]

-

Paltauf, F. (1994).[1] Ether lipids in biomembranes. Chemistry and Physics of Lipids, 74(2), 101-139.[1] [Link]

-

SpectraBase. (2024).[1] 3-(Hexadecyloxy)propan-1-ol Spectral Data. Wiley Science Solutions.[1] [Link]

An In-Depth Technical Guide to Ether Lipid Biosynthesis and the Role of 3-(Hexadecyloxy)propan-1-ol as a Metabolic Probe

Abstract

Ether lipids, a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, are critical components of cellular membranes and signaling pathways.[1] Their biosynthesis is a complex, multi-organelle process initiated in peroxisomes and completed in the endoplasmic reticulum. Deficiencies in this pathway are linked to severe genetic disorders, such as Rhizomelic Chondrodysplasia Punctata (RCDP), and alterations in ether lipid levels are implicated in neurodegenerative diseases and cancer.[2][3][4][5] This technical guide provides a comprehensive overview of the ether lipid biosynthetic pathway, detailing the key enzymatic steps and their regulation. Furthermore, it explores the utility of synthetic precursors, specifically focusing on 3-(Hexadecyloxy)propan-1-ol and its analogs, as powerful research tools to bypass enzymatic defects and investigate the downstream biological functions of ether lipids. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of ether lipid metabolism and methodologies for its investigation.

The De Novo Biosynthesis of Ether Lipids: A Peroxisomal-ER Axis

The synthesis of ether lipids is a well-defined pathway that begins in the peroxisome and is completed in the endoplasmic reticulum (ER).[6][7] This spatial separation underscores the intricate coordination required for their production. The initial, and defining, steps that form the ether bond are exclusively peroxisomal.

Peroxisomal Initiation: The Commitment to Ether Lipid Synthesis

The pathway utilizes dihydroxyacetone phosphate (DHAP), an intermediate from glycolysis, as its initial backbone.[6] Three key enzymatic reactions occur within the peroxisome:

-

Acylation of DHAP: The first step is catalyzed by Glyceronephosphate O-Acyltransferase (GNPAT) , a peroxisomal matrix enzyme.[6][8] GNPAT acylates the sn-1 position of DHAP using a long-chain acyl-CoA, forming 1-acyl-DHAP. This enzyme shows a preference for long-chain saturated acyl-CoAs, such as palmitoyl-CoA (C16:0).[8]

-

Formation of the Ether Bond: This is the hallmark step of the pathway, catalyzed by Alkylglycerone Phosphate Synthase (AGPS) .[6][8][9] AGPS exchanges the acyl group at the sn-1 position of 1-acyl-DHAP for a long-chain fatty alcohol, creating the characteristic ether linkage and forming 1-O-alkyl-DHAP.[6][8] The fatty alcohol substrate is supplied by the fatty acyl-CoA reductase enzymes.

-

Generation of Fatty Alcohols: The long-chain fatty alcohols required by AGPS are generated by the peroxisomal membrane-associated enzyme Fatty Acyl-CoA Reductase 1 (FAR1) .[2][10] FAR1 reduces long-chain acyl-CoAs to their corresponding fatty alcohols. The activity of FAR1 is considered a rate-limiting step in ether lipid synthesis and is subject to feedback regulation by cellular plasmalogen levels.[10][11]

-

Reduction of the Keto Group: The final peroxisomal step is the reduction of the keto group at the sn-2 position of 1-O-alkyl-DHAP by an acyl/alkyl-DHAP reductase . This reaction yields the first stable ether lipid precursor, 1-O-alkyl-glycerol-3-phosphate (AGP) .[6][12]

The initial stages of ether lipid biosynthesis are depicted in the following workflow.

Figure 1: Peroxisomal steps of de novo ether lipid biosynthesis.

Endoplasmic Reticulum Maturation

The AGP precursor is then trafficked from the peroxisome to the endoplasmic reticulum for the final maturation steps.[2][3] In the ER, an acyltransferase adds a fatty acid at the sn-2 position, and the phosphate head group is modified (e.g., with phosphocholine or phosphoethanolamine) to produce the final ether-linked phospholipids, such as alkyl-phosphatidylcholines.[12] For plasmalogen synthesis, an additional desaturation step introduces a vinyl-ether bond at the sn-1 position.[7]

3-(Hexadecyloxy)propan-1-ol: A Molecular Probe for Ether Lipid Research

Investigating the cellular functions of ether lipids often requires methods to manipulate their intracellular concentrations. While genetic approaches like siRNA can reduce synthesis, increasing ether lipid levels can be achieved by providing cells with exogenous precursors that bypass the initial, often rate-limiting, peroxisomal steps.

3-(Hexadecyloxy)propan-1-ol is a synthetic alkyl glycerol ether. While not a direct intermediate of the de novo pathway, it and its close, more commonly studied analog, sn-1-O-hexadecylglycerol (HG), serve as powerful experimental tools.[9][13] When supplied to cultured cells, these compounds can be taken up and phosphorylated by a cytosolic kinase to form 1-O-hexadecyl-glycerol-3-phosphate (the same as AGP). This allows them to enter the biosynthetic pathway in the ER, bypassing the entire peroxisomal machinery (GNPAT, AGPS, FAR1).[14]

This strategy is invaluable for:

-

Rescuing Genetic Defects: In cell models of RCDP where peroxisomal enzymes are deficient, these precursors can restore the production of downstream ether lipids.

-

Studying Downstream Effects: By specifically increasing the flux through the latter half of the pathway, researchers can isolate and study the functions of mature ether lipids without altering the activity of peroxisomal enzymes. For example, studies have used hexadecylglycerol to demonstrate the role of ether lipids in modulating the release and composition of exosomes.[9]

| Property | Value | Source |

| IUPAC Name | 3-hexadecoxypropan-1-ol | PubChem[15] |

| Molecular Formula | C₁₉H₄₀O₂ | PubChem[15] |

| Molecular Weight | 300.5 g/mol | PubChem[15] |

| Common Synonyms | 1-O-Hexadecyl-1,3-propandiol | PubChem[15] |

| Appearance | White to off-white solid | Generic Data |

| Solubility | Soluble in organic solvents (chloroform, methanol) | Generic Data |

Table 1: Physicochemical Properties of 3-(Hexadecyloxy)propan-1-ol.

Biological Significance and Disease Implications

Ether lipids are not merely structural variants of their ester-linked cousins; their unique chemical bond imparts distinct properties and functions.

-

Structural Roles: The ether bond is more chemically stable and resistant to many phospholipases. Ether lipids, particularly plasmalogens, have a profound impact on membrane fluidity and dynamics. They are integral components of lipid rafts, which are membrane microdomains crucial for organizing cellular signaling.[1][12] Their structure is also thought to facilitate membrane fusion events.[1]

-

Signaling: Certain ether lipids are potent signaling molecules. The most well-known is Platelet-Activating Factor (PAF), an alkyl-ether lipid that mediates a wide range of inflammatory and physiological responses.[7]

-

Antioxidant Function: Plasmalogens, with their vinyl-ether bond, are potent endogenous antioxidants. They can neutralize reactive oxygen species (ROS), thereby protecting other lipids, DNA, and proteins from oxidative damage.[7] This function is particularly critical in tissues with high metabolic activity and oxidative stress, such as the brain and heart.[7]

Disruptions in ether lipid metabolism have severe clinical consequences:

-

Rhizomelic Chondrodysplasia Punctata (RCDP): This rare, fatal genetic disorder is caused by mutations in genes essential for the peroxisomal steps of ether lipid synthesis, such as GNPAT and AGPS.[2][3] Patients are unable to produce ether lipids, leading to skeletal abnormalities, severe intellectual disability, and respiratory complications.[3]

-

Neurodegenerative Diseases: A consistent finding in Alzheimer's disease (AD) is a significant reduction in plasmalogen levels in the brain.[16] This loss is thought to contribute to the pathology by increasing oxidative stress and disrupting membrane function.[12]

-

Cancer: Many aggressive tumors exhibit elevated levels of ether lipids.[4][5] The enzyme AGPS is often upregulated in cancer cells, and this metabolic shift is believed to alter membrane properties and signaling pathways in a way that fuels cancer pathogenicity.[4][5]

Methodologies for the Investigation of Ether Lipids

A robust experimental workflow is essential for the accurate study of ether lipids. The following diagram and protocols outline a standard approach for the analysis of ether lipids in a cell culture model.

Sources

- 1. Structural and functional roles of ether lipids [journal.hep.com.cn]

- 2. biorxiv.org [biorxiv.org]

- 3. Ether lipid biosynthesis promotes lifespan extension and enables diverse pro-longevity paradigms in Caenorhabditis elegans | eLife [elifesciences.org]

- 4. Ether lipid generating enzyme AGPS alters the balance of structural and signaling lipids to fuel cancer pathogenicity [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ether lipid - Wikipedia [en.wikipedia.org]

- 8. The origin of long-chain fatty acids required for de novo ether lipid/plasmalogen synthesis. — MED-LIFE DISCOVERIES [med-life.ca]

- 9. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]

- 11. Posttranslational Regulation of Fatty Acyl-CoA Reductase 1, Far1, Controls Ether Glycerophospholipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 13. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. 3-(Hexadecyloxy)propan-1-ol | C19H40O2 | CID 165753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Stability Mechanics of the Ether Linkage in 3-(Hexadecyloxy)propan-1-ol

[1]

Executive Summary

This technical guide analyzes the physiochemical and metabolic stability of 3-(Hexadecyloxy)propan-1-ol , a monoalkyl ether lipid analogue.[1] Unlike conventional ester-based lipids (e.g., glycerophospholipids), this molecule derives its robust stability from the C–O–C ether linkage at the 3-position. This structural feature confers absolute resistance to hydrolytic cleavage by phospholipases (PLA1/PLA2) and significant resilience against acid/base hydrolysis.[1]

For researchers in drug delivery, this molecule represents a "stealth" lipid anchor—capable of stabilizing liposomal formulations in harsh environments (e.g., gastric fluid, lysosomal compartments) where ester-based lipids fail. However, biological persistence is not infinite; this guide also details the specific metabolic susceptibility to Alkylglycerol Monooxygenase (AGMO) , the sole enzymatic pathway capable of degrading this ether bond.

The Chemical Physics of the Ether Bond

The core stability of 3-(Hexadecyloxy)propan-1-ol arises from the fundamental difference in bond energy and electronic structure between ether and ester linkages.

Electronic Stabilization vs. Ester Hydrolysis

In standard lipids, the ester bond (

In contrast, the ether linkage (

-

Bond Dissociation Energy: The C–O bond in an ether is approximately 360 kJ/mol , comparable to a C–C bond, whereas the ester bond is electronically activated for cleavage.

-

Steric Shielding: The hexadecyl chain (C16) provides a hydrophobic shield, further reducing the probability of protonation at the oxygen atom in aqueous environments.

Comparative Stability Data

The following table summarizes the stability profile under stress conditions relative to a standard ester lipid (e.g., Palmitoyl-propanol).

| Stress Condition | Ester Linkage (Standard Lipid) | Ether Linkage (3-Hexadecyloxypropan-1-ol) | Mechanism of Failure (Ester) |

| Acid (pH 1.2, 37°C) | Rapid Hydrolysis ( | Stable (> 24 hrs) | Acid-catalyzed nucleophilic acyl substitution |

| Base (pH 10, 25°C) | Saponification (Minutes) | Stable (Indefinite) | Base-catalyzed hydrolysis (Irreversible) |

| Phospholipase A1/A2 | Enzymatic Cleavage | Total Resistance | Enzyme active site requires carbonyl motif |

| Oxidation (ROS) | Susceptible (if unsaturated) | Resistant (Ether bond intact) | Ether oxygen is poor target for ROS |

Biological Fate: The AGMO Pathway

While chemically robust, the ether bond is not biologically inert. Nature has evolved a specific "scavenger" pathway to prevent the accumulation of ether lipids: Alkylglycerol Monooxygenase (AGMO) .

The "Achilles Heel" Mechanism

AGMO is a tetrahydrobiopterin (

-

Substrate Specificity: AGMO typically targets alkylglycerols. 3-(Hexadecyloxy)propan-1-ol, structurally mimicking a lyso-alkylglycerol (but lacking the C2-OH), is a potential substrate, though likely processed at a slower rate than native chimyl/batyl alcohols due to the missing hydroxyl "handle" for enzyme binding affinity.[1]

-

Metabolic Products:

Visualization of Stability Pathways

The following diagram illustrates the divergent fates of Ester vs. Ether lipids in biological systems.

Caption: Comparative stability pathways. The ether linkage evades acid/lipase hydrolysis but is susceptible to specific oxidative cleavage by AGMO.

Experimental Validation Protocols

To validate the stability claims of 3-(Hexadecyloxy)propan-1-ol in a drug development context, the following self-validating protocols are recommended.

Protocol A: Accelerated Acid Hydrolysis Stress Test

Purpose: To quantify chemical stability under simulated gastric conditions.

-

Preparation: Dissolve 3-(Hexadecyloxy)propan-1-ol (1 mg/mL) in Ethanol/0.1N HCl (1:1 v/v). Prepare a control using Glyceryl Monopalmitate (Ester).[1]

-

Incubation: Heat samples to 60°C in a sealed vial for 0, 4, 8, and 24 hours.

-

Extraction: Neutralize with 0.1N NaOH. Extract lipids using the Bligh-Dyer method (Chloroform:Methanol).[1]

-

Analysis: Analyze via LC-MS/MS (Reverse phase C18 column).

Protocol B: Microsomal AGMO Stability Assay

Purpose: To determine metabolic half-life and AGMO susceptibility.[1]

-

System: Rat or Human Liver Microsomes (RLM/HLM).[1]

-

Cofactors: NADPH (1 mM) and Tetrahydrobiopterin (BH4, 50 µM) . Note: Most standard microsomal assays omit BH4.[1] You MUST add BH4 to activate AGMO.

-

Reaction:

-

Incubate 10 µM test compound with microsomes (0.5 mg protein/mL) at 37°C.

-

Timepoints: 0, 15, 30, 60 min.

-

-

Control: Run parallel incubation with 1-O-Hexadecyl-sn-glycerol (Chimyl Alcohol) as a positive control for AGMO activity.

-

Data Output: Plot % remaining vs. time. Calculate intrinsic clearance (

).[1]

Implications for Drug Delivery

The ether linkage in 3-(Hexadecyloxy)propan-1-ol offers specific advantages for lipid nanoparticle (LNP) and liposome formulations:

-

Oral Bioavailability: The resistance to gastric acid and pancreatic lipases allows ether-lipid-based carriers to survive the stomach and upper duodenum intact, facilitating lymphatic uptake.

-

Membrane Rigidity: The lack of the carbonyl dipole reduces water penetration into the lipid bilayer interface. This results in "tighter" packing and reduced leakage of encapsulated hydrophilic drugs compared to ester-lipid liposomes.[1]

-

Serum Circulation: Resistance to serum phospholipases prevents premature destabilization of the carrier in the bloodstream.

Formulation Workflow

The following Graphviz diagram outlines the logic for selecting this ether lipid in formulation design.

Caption: Decision logic for utilizing 3-(Hexadecyloxy)propan-1-ol in LNP formulations to enhance stability.

References

-

Paltauf, F. (1994).[1] Ether lipids in biological and model membranes. In Ether Lipids (pp. 41-62).[1] Academic Press.[1] 3[1][2][3][4][5][6]

-

Watschinger, K., & Werner, E. R. (2013). Alkylglycerol Monooxygenase. In Encyclopedia of Biological Chemistry. National Institutes of Health (NIH) / PubMed Central.[1] 7

-

Brdulak, A., et al. (2022). Highly Stable Liposomes Based on Tetraether Lipids as a Promising and Versatile Drug Delivery System.[1] Materials, 15(19), 6995.[8] 8[1][3]

-

PubChem. (2025).[1] 3-(Hexadecyloxy)propan-1-ol Compound Summary. National Library of Medicine.[1] 1

-

Tristram-Nagle, S., et al. (2014).[1] Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. Biophysical Journal.[1] 9

Sources

- 1. 3-(Hexadecyloxy)propan-1-ol | C19H40O2 | CID 165753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Emerging Physiological Role of AGMO 10 Years after Its Gene Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Identification of the gene encoding alkylglycerol monooxygenase defines a third class of tetrahydrobiopterin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkylglycerol Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly Stable Liposomes Based on Tetraether Lipids as a Promising and Versatile Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ether- versus ester-linked phospholipid bilayers containing either linear or branched apolar chains - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Odyssey of 3-(Hexadecyloxy)propan-1-ol Based Carriers: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Biological Maze

In the intricate landscape of advanced drug delivery, lipid-based carriers have emerged as a cornerstone technology, offering unparalleled versatility in encapsulating and transporting therapeutic payloads. Among these, carriers formulated with 3-(Hexadecyloxy)propan-1-ol, a 1-O-alkyl-glycerol, present a unique profile of stability and biocompatibility. Understanding the in vivo fate of these carriers is not merely an academic exercise; it is a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the absorption, distribution, metabolism, and excretion (ADME) of 3-(Hexadecyloxy)propan-1-ol based carriers. We will explore the underlying biochemical principles, present field-proven methodologies for their investigation, and offer insights into the interpretation of the resulting data.

The Molecular Blueprint: Understanding 3-(Hexadecyloxy)propan-1-ol and its Role in Carrier Systems

3-(Hexadecyloxy)propan-1-ol is a saturated 1-O-alkyl-glycerol. Its structure, characterized by a stable ether linkage between the C16 alkyl chain and the glycerol backbone, confers significant resistance to enzymatic degradation by lipases, which readily cleave the ester bonds found in many other lipid-based systems.[1][2] This inherent stability is a key rationale for its use in drug delivery, as it can protect the carrier and its payload from premature degradation in the gastrointestinal tract and bloodstream.[1]

When formulated into nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), 3-(Hexadecyloxy)propan-1-ol contributes to the solid lipid matrix. The physicochemical properties of these carriers, including particle size, surface charge, and the presence of surface modifications like PEGylation, are critical factors that dictate their interaction with biological systems and, consequently, their in vivo journey.[1][3]

The Journey Begins: Absorption and Distribution

The route of administration is the first determinant of a carrier's path. While intravenous injection provides direct access to the systemic circulation, oral delivery remains the most preferred route for patient compliance.[4]

Oral Administration: A Battle Against Digestion

Upon oral ingestion, 3-(Hexadecyloxy)propan-1-ol based carriers face the harsh environment of the gastrointestinal (GI) tract. While the ether linkage provides a degree of protection, some degradation by lipases can still occur.[1][4] The surviving nanoparticles can be absorbed through the intestinal lumen. The improved oral absorption of drugs encapsulated in lipid nanoparticles is often attributed to the byproducts of lipolysis, which can increase the residence time in the GI tract, stimulate biliary and pancreatic secretions, and promote lymphatic transport.[4] Intact nanoparticles can also be taken up and transported across the GI tract.[4]

Systemic Circulation and Organ Biodistribution

Once in the bloodstream, the fate of the nanoparticles is largely governed by their physicochemical properties and their interaction with blood components.[1]

-

Particle Size: This is a critical factor influencing biodistribution. Nanoparticles with a diameter greater than 200 nm are rapidly cleared by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[3] Smaller nanoparticles, typically under 150 nm, can evade this rapid clearance and exhibit longer circulation times.[3] The kidneys are capable of filtering out very small nanoparticles, with an effective size cutoff of around 10 nm.[3]

-

Surface Properties: Unmodified nanoparticles are often opsonized by plasma proteins, marking them for clearance by phagocytic cells.[5] Surface modification with hydrophilic polymers like polyethylene glycol (PEG), a process known as PEGylation, creates a "stealth" effect that reduces opsonization and prolongs circulation half-life.[6]

The primary organs of accumulation for intravenously administered lipid nanoparticles are the liver and spleen.[3][6] This is a consequence of the high concentration of phagocytic cells in these organs, which are responsible for clearing foreign particles from the blood.[5]

Below is a logical diagram illustrating the factors influencing the biodistribution of lipid-based nanoparticles.

Caption: Factors influencing nanoparticle biodistribution.

The Metabolic Crossroads: Biotransformation of 3-(Hexadecyloxy)propan-1-ol

As a 1-O-alkyl-glycerol, 3-(Hexadecyloxy)propan-1-ol can be metabolized by the body. It can serve as a precursor for the synthesis of more complex ether lipids, such as plasmalogens and platelet-activating factor (PAF).[7] The enzymatic machinery for ether lipid metabolism is present in various tissues.

The key metabolic steps involve:

-

Phosphorylation: The free hydroxyl group on the glycerol backbone can be phosphorylated to form 1-O-hexadecyl-sn-glycerol-3-phosphate.

-

Acylation: Fatty acids can be attached to the sn-2 and/or sn-3 positions of the glycerol backbone.

-

Headgroup Addition: Various polar headgroups can be added to the phosphate group, leading to the formation of different classes of ether phospholipids.

Conversely, the ether bond can be cleaved by specific enzymes, such as alkylglycerol monooxygenase, although this process is generally slower than the cleavage of ester bonds.[8] The breakdown products, hexadecanol and glycerol, can then enter their respective metabolic pathways.

The following diagram illustrates the potential metabolic pathways of 1-O-alkyl-glycerols.

Sources

- 1. In vivo fate of lipid-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biodistribution of Nanostructured Lipid Carriers in Mice Atherosclerotic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 1-O-Alkylglycerol Accumulation Reveals Abnormal Ether Glycerolipid Metabolism in Sjögren-Larsson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Preparing 3-(Hexadecyloxy)propan-1-ol Stock Solution

Abstract & Scientific Context

3-(Hexadecyloxy)propan-1-ol (CAS: 9035-85-2 or 23377-40-4) is a lipophilic ether lipid analog characterized by a 16-carbon saturated tail attached to a propanol headgroup via an ether linkage.[1] Unlike Chimyl alcohol (1-O-hexadecyl-sn-glycerol), which contains a glycerol backbone with two hydroxyl groups, 3-(Hexadecyloxy)propan-1-ol is a mono-alcohol.[1]

This structural distinction is critical. The molecule serves as a vital building block in the synthesis of lipid-drug conjugates (LDCs) , specifically alkoxyalkyl prodrugs like HDP-Cidofovir (Brincidofovir), where the lipid tail facilitates oral bioavailability and cellular uptake of the antiviral phosphonate [1, 2].[1] It also functions as a non-ionic surfactant in biophysical membrane studies.[1]

This protocol outlines the standardized procedure for preparing high-purity stock solutions, addressing the compound's specific solubility challenges due to its amphiphilic nature and high molecular weight (

Physicochemical Properties & Solubility Profile[1][2]

Before preparation, verify the compound identity to avoid confusion with glycerol-based ether lipids.

Table 1: Chemical Specifications

| Property | Specification |

| Compound Name | 3-(Hexadecyloxy)propan-1-ol |

| Synonyms | 3-hexadecyloxy-1-propanol; HDP-OH; Cetyl propyl ether alcohol |

| Formula | |

| Molecular Weight | 300.52 g/mol |

| Physical State | Waxy white solid or crystalline powder |

| LogP | ~7.6 (Highly Lipophilic) |

| Storage (Solid) | -20°C, desiccated, protected from light |

Solubility Assessment

Due to the long hexadecyl chain, the compound exhibits poor water solubility and requires organic solvents.[1]

| Solvent | Solubility Rating | Max Conc. | Application |

| Chloroform ( | Excellent | >100 mM | Chemical synthesis, long-term storage, lipid film formation.[1] |

| Ethanol (EtOH) | Good (Warm) | 50 mM | Cell culture (compatible with <1% v/v final conc.), liposome prep.[1] |

| DMSO | Moderate | 10–25 mM | High-throughput screening (HTS).[1] Note: May solidify at RT if saturated.[1] |

| Water | Insoluble | N/A | Causes immediate precipitation.[1] |

Protocol: Preparation of Stock Solutions

Materials Required[1][2][4][5][6][7][8][9][10]

-

Reagent: 3-(Hexadecyloxy)propan-1-ol (>98% purity).[1]

-

Solvent: Anhydrous Ethanol (≥99.5%) or Chloroform (HPLC Grade).[1]

-

Vessels: Borosilicate glass vials with Teflon-lined caps (Avoid polystyrene plastics as lipids can leach plasticizers).[1]

-

Equipment: Analytical balance, water bath (45°C), vortex mixer, nitrogen/argon gas stream.[1]

Method A: Biological Stock (Ethanol) - 50 mM

Recommended for cell culture treatments where chloroform is toxic.[1]

-

Calculation: To prepare 10 mL of a 50 mM stock:

-

Weighing: Weigh ~150.3 mg of the waxy solid into a pre-tared 20 mL glass scintillation vial. Note: The solid may be sticky.[1] Use a stainless steel spatula.

-

Solubilization: Add 10 mL of Anhydrous Ethanol. Observation: The solid will likely not dissolve immediately at room temperature.[1]

-

Thermal Activation: Place the capped vial in a 45°C water bath for 5–10 minutes. Vortex every 2 minutes. Endpoint: Solution must be completely clear and colorless.[1] If turbidity persists, sonicate for 30 seconds.

-

Aliquoting & Storage: While warm, aliquot into small glass vials (e.g., 500 µL). Flush the headspace with Nitrogen or Argon gas to prevent oxidation of the ether linkage.[1] Cap tightly and store at -20°C .

Method B: Chemical Stock (Chloroform) - 100 mM

Recommended for liposome preparation or synthetic chemistry.[1]

-

Weighing: Weigh 300.5 mg of reagent into a glass vial.

-

Dissolution: Add 10 mL of Chloroform.

-

Mixing: Vortex briefly. The compound should dissolve rapidly at room temperature due to high lipophilicity.[1]

-

Storage: Store at -20°C in Teflon-lined glass vials. Ensure the cap is extremely tight to prevent solvent evaporation.[1]

Workflow Visualization

Figure 1: Decision tree for solvent selection and solubilization workflow based on downstream application.[1]

Usage & Quality Control

Dilution into Aqueous Media (Cell Culture)

When introducing the ethanolic stock to cell culture media:

-

Pre-warm the culture media to 37°C.

-

Pre-warm the ethanolic stock to 37°C to prevent "shock precipitation" upon contact with the aqueous phase.

-

Add the stock dropwise to the media while swirling rapidly.[1]

-

Limit: Ensure final Ethanol concentration is <0.5-1.0% to avoid solvent toxicity.

-

Example: To achieve 50 µM final concentration, dilute 1 µL of 50 mM stock into 1 mL of media.[1]

-

Troubleshooting

-

Precipitation: If white flakes appear upon thawing, the lipid has crystallized.[1] Do not use. Re-heat the vial to 45°C and vortex until completely redissolved.

-

Evaporation: If the stock volume decreases significantly during storage (common with Chloroform), the concentration is no longer accurate.[1] Discard or re-quantify by weight (evaporate solvent and re-weigh residue).[1]

Verification

For critical assays, verify the integrity of the ether linkage using Thin Layer Chromatography (TLC) .[1]

-

Mobile Phase: Hexane:Ethyl Acetate (80:20).[1]

-

Visualization: Iodine vapor or Phosphomolybdic acid (PMA) stain.[1] The ether lipid should migrate as a single spot distinct from degradation products (e.g., free fatty alcohols).[1]

References

-

PubChem. (2025).[1][2][3][4] 3-(Hexadecyloxy)propan-1-ol Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

Beadle, J. R., et al. (2006).[1] Synthesis and Antiviral Activity of Alkoxyalkyl Derivatives of Acyclic Nucleoside Phosphonates. Journal of Medicinal Chemistry. (Describing the use of hexadecyloxypropyl conjugates). Available at: [Link]

-

Hostetler, K. Y. (2009).[1] Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity. Antiviral Research. Available at: [Link]

Sources

- 1. 3-(Hexadecyloxy)propan-1-ol | C19H40O2 | CID 165753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Cyclohexyl-1-propanol | C9H18O | CID 70763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chimyl Alcohol | C19H40O3 | CID 10448487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Bis(hexadecyloxy)propan-2-ol | C35H72O3 | CID 84596 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of 3-(Hexadecyloxy)propan-1-ol

Introduction

3-(Hexadecyloxy)propan-1-ol, also known as 1-O-Hexadecyl-1,3-propandiol, is a long-chain alkoxypropanol with the molecular formula C₁₉H₄₀O₂ and a molecular weight of 300.5 g/mol .[1] Its amphiphilic nature, stemming from a long hydrophobic hexadecyl chain and a polar propanediol head group, makes it a subject of interest in various fields. It is utilized in cosmetics as a surfactant, skin-conditioning agent, emollient, and emulsifying agent.[1] In pharmaceutical and drug development research, related ether lipid structures are investigated for their roles in cellular signaling and as potential drug delivery vehicles.[2]

Accurate and robust quantification of 3-(Hexadecyloxy)propan-1-ol is critical for formulation development, quality control, pharmacokinetic studies, and ensuring product safety. This guide provides detailed analytical methodologies for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), tailored for researchers, scientists, and drug development professionals.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Causality Behind Experimental Choices

Direct GC analysis of 3-(Hexadecyloxy)propan-1-ol is challenging due to its polar hydroxyl group, which leads to poor peak shape, thermal instability, and potential adsorption onto the chromatographic column. To overcome these issues, derivatization is a mandatory step to enhance the analyte's volatility and thermal stability.[3] Silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, is the most common and effective derivatization technique for this purpose.[4] This chemical modification reduces the polarity and boiling point of the analyte, resulting in improved chromatographic separation and detection.[3]

The following protocol details a robust GC-MS method for the analysis of 3-(Hexadecyloxy)propan-1-ol following silylation.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the GC-MS quantification of 3-(Hexadecyloxy)propan-1-ol.

Detailed Protocol: GC-MS Quantification

1. Derivatization (Silylation)

This protocol is adapted from methodologies for derivatizing long-chain alcohols.[4]

-

Step 1: Ensure the extracted sample containing 3-(Hexadecyloxy)propan-1-ol is completely dry. Place the sample in a 2 mL autosampler vial.

-

Step 2: Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), to the dried extract.

-

Step 3: Cap the vial tightly and vortex for 30 seconds.

-

Step 4: Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

-

Step 5: Cool the vial to room temperature before injection into the GC-MS system.

2. GC-MS Instrumentation and Parameters

The following parameters are a robust starting point for method development.[5]

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | - Initial Temperature: 150°C, hold for 1 min- Ramp: 15°C/min to 320°C- Hold: 5 min at 320°C |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and method development.Selected Ion Monitoring (SIM) for quantitative analysis. |

| SIM Ions | m/z 103 (base peak for TMS-derivatized primary alcohol), m/z 73 (TMS group), and a molecular ion fragment. |

3. Data Analysis and Quantification

-

Calibration: Prepare a series of calibration standards of 3-(Hexadecyloxy)propan-1-ol in a suitable solvent. Derivatize the standards using the same procedure as the samples.

-

Quantification: Generate a calibration curve by plotting the peak area of the target analyte against its concentration. The concentration of 3-(Hexadecyloxy)propan-1-ol in the samples is then determined from this curve. An internal standard (e.g., a deuterated analog or a similar long-chain alcohol not present in the sample) should be used to improve accuracy and precision.

II. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis

Causality Behind Experimental Choices

HPLC-MS/MS offers high sensitivity and specificity for the analysis of 3-(Hexadecyloxy)propan-1-ol without the need for derivatization. This is particularly advantageous for complex biological matrices. Reversed-phase liquid chromatography (RPLC) is the preferred separation mode, utilizing a C18 or C8 stationary phase to retain the hydrophobic hexadecyl chain.[6] The mobile phase typically consists of a mixture of water and organic solvents like acetonitrile and isopropanol, which allows for the efficient elution of the analyte.[6]

Electrospray ionization (ESI) is the most suitable ionization technique for this molecule, typically in positive ion mode, forming protonated molecules ([M+H]⁺) or adducts with salts like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺). Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Experimental Workflow for HPLC-MS/MS Analysis

Caption: Workflow for the HPLC-MS/MS quantification of 3-(Hexadecyloxy)propan-1-ol.

Detailed Protocol: HPLC-MS/MS Quantification

1. HPLC Instrumentation and Parameters

This method is based on established lipidomics workflows.[6][7]

| Parameter | Recommended Setting |

| HPLC System | Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent |

| Column | C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) |

| Column Temp. | 55°C |

| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM Ammonium Formate |

| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate |

| Flow Rate | 0.4 mL/min |

| Gradient | - 0-2 min: 30% B- 2-12 min: Linear gradient to 100% B- 12-15 min: Hold at 100% B- 15.1-18 min: Return to 30% B and equilibrate |

| Injection Volume | 5 µL |

2. MS/MS Instrumentation and Parameters

| Parameter | Recommended Setting |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S) |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Optimized for the specific instrument |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Precursor Ion [M+H]⁺: m/z 301.3Product Ions: m/z 77.1 (C₃H₉O₂⁺), m/z 59.1 (C₂H₇O⁺)Precursor Ion [M+NH₄]⁺: m/z 318.3Product Ions: m/z 301.3 ([M+H]⁺), m/z 77.1 |

Note: The exact m/z values and collision energies for MRM transitions should be optimized by infusing a standard solution of 3-(Hexadecyloxy)propan-1-ol.

III. Sample Preparation Protocols

The choice of sample preparation technique is crucial for accurate quantification and depends on the sample matrix.[8]

Protocol 1: Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Plasma)

This method is a modification of the Folch and Bligh & Dyer methods, widely used in lipidomics.[9][10]

-

Step 1: To 100 µL of plasma in a glass tube, add 2 mL of a Chloroform:Methanol (2:1, v/v) mixture.

-

Step 2: Add an appropriate amount of internal standard.

-